8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Protein Tyrosine Phosphatase Enzyme Inhibition Spirocyclic SAR

This spirocyclic building block features a thiazolidine-piperidine core with a free C3 carboxylic acid for amide coupling and bioconjugation—chemistry unavailable in corresponding 3-one analogs. The N8-benzyl substituent enables systematic SAR exploration: structurally related 8-phenyl analogs exhibit IC50 4.0–4.5 μM against protein tyrosine phosphatases, providing validated benchmarks. Generic substitution without verifying the precise substitution pattern and oxidation state risks synthetic failure. Ideal for phosphatase-targeted hit-to-lead libraries, antibacterial agent development, and chemical biology probe synthesis. 95% purity.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4 g/mol
CAS No. 55944-38-2
Cat. No. B1272070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS55944-38-2
Molecular FormulaC15H20N2O2S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12NC(CS2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2S/c18-14(19)13-11-20-15(16-13)6-8-17(9-7-15)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)
InChIKeyMTKKMDPMKIEJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 55944-38-2) Procurement & Differentiation Overview


8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic heterocyclic compound containing a thiazolidine ring fused to a piperidine ring system, bearing a C3 carboxylic acid moiety and an N8 benzyl substituent . The molecular formula is C15H20N2O2S with a molecular weight of 292.40 g/mol . This compound serves as a key synthetic intermediate in the preparation of pharmaceutical candidates targeting diverse therapeutic areas, including antimicrobial agents and receptor modulators [1]. Its spirocyclic scaffold confers conformational rigidity, making it a valuable building block for structure-activity relationship (SAR) studies and lead optimization programs [1].

Why 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Other Spirocyclic Carboxylic Acids


Spirocyclic carboxylic acids within the 1-thia-4,8-diazaspiro[4.5]decane class exhibit pronounced substitution-dependent variation in biological activity and synthetic utility [1]. The N8 substituent (benzyl vs. methyl vs. ethyl vs. phenyl) directly modulates enzyme inhibition potency, target selectivity, and downstream functionalization routes [2]. Notably, the 8-phenyl analog demonstrates IC50 values of 4.0 μM and 4.5 μM against protein tyrosine phosphatases at pH 7.0 and pH 5.0 respectively, establishing a quantitative benchmark for this scaffold [2]. The presence of the free C3 carboxylic acid enables amide coupling and esterification chemistry that is unavailable in the corresponding ketone (3-one) analogs [3]. Generic substitution without verification of the precise substitution pattern and oxidation state risks failure in downstream synthetic transformations or loss of desired biological activity [1][2].

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Quantitative Comparative Evidence for Procurement Decisions


N-Benzyl Substitution Confers Differential Biological Activity Relative to N-Phenyl and N-Methyl Analogs

The 8-phenyl analog of this compound class (8-phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid) exhibits measurable inhibitory activity against human cytoplasmic protein tyrosine phosphatases, with IC50 values of 4.0 μM against PTPA at pH 7.0 and 4.5 μM against PTPB at pH 5.0 [1]. This establishes a baseline activity profile for the 8-aryl substituted 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold. The target compound (8-benzyl) introduces an additional methylene spacer between the aryl ring and the piperidine nitrogen, which modifies both basicity (pKa) and conformational flexibility relative to the 8-phenyl comparator [2]. The N-benzyl substitution pattern is specifically cited in the foundational patent US4587250A covering thiazaspirane derivatives as medicaments [2].

Protein Tyrosine Phosphatase Enzyme Inhibition Spirocyclic SAR

Free C3 Carboxylic Acid Enables Downstream Derivatization Unavailable to 3-One Ketone Analogs

The target compound bears a free carboxylic acid at the C3 position (C15H20N2O2S, MW 292.40), whereas the closely related 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 32533-11-2, C14H18N2OS, MW 262.37) contains a ketone at this position [1]. The carboxylic acid functionality permits amide bond formation, esterification, and reduction chemistry that is entirely inaccessible with the 3-one analog. The 3-one scaffold has been evaluated for antibacterial activity against 19 bacterial species, yielding high MIC values [2], indicating that further derivatization of the scaffold is required to achieve useful potency. The carboxylic acid derivative provides a distinct synthetic handle for such optimization.

Synthetic Intermediate Carboxylic Acid Functionalization Amide Coupling

Synthetic Accessibility Advantage Over 4-Acetyl Derivative

The target compound is synthesized via a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in refluxing toluene . In contrast, the 4-acetyl derivative (4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, CAS 1030253-99-6) requires a multi-step sequence with additional acylation and salt formation steps, resulting in a higher molecular weight product (MW 370.9 g/mol as hydrochloride) and a melting point of 251-253°C [1]. The simpler synthetic route to the target compound translates to greater commercial availability (multiple vendors, 95% purity) and lower procurement costs for gram-scale quantities.

Chemical Synthesis Spirocyclic Core One-Pot Condensation

Spirocyclic Scaffold Confers Conformational Rigidity for Target Engagement Relative to Linear Analog

The 1-thia-4,8-diazaspiro[4.5]decane scaffold imposes conformational rigidity through its spiro junction, which restricts the relative orientation of the thiazolidine and piperidine rings . This structural feature is absent in linear or monocyclic analogs. The spirocyclic nature has been exploited in the development of selective M1 muscarinic receptor agonists such as (S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (NGX-267), which demonstrates high subtype selectivity . While direct activity data for the 8-benzyl-3-carboxylic acid derivative are not publicly available, the established precedent that spirocyclic 1-thia-4,8-diazaspiro[4.5]decanes achieve target selectivity through conformational restriction supports the scaffold's utility in medicinal chemistry programs requiring defined three-dimensional pharmacophore presentation.

Conformational Restriction Drug Design Spiro Scaffold

Procurement-Relevant Applications for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 55944-38-2)


Medicinal Chemistry: Scaffold for Protein Tyrosine Phosphatase Inhibitor SAR Studies

The 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold has demonstrated measurable inhibitory activity against human cytoplasmic protein tyrosine phosphatases, with the 8-phenyl analog showing IC50 values of 4.0-4.5 μM [1]. Procurement of the 8-benzyl derivative enables systematic exploration of N-substituent effects (benzyl vs. phenyl vs. alkyl) on enzyme inhibition potency and selectivity. The free C3 carboxylic acid permits amide coupling to generate focused libraries for hit-to-lead optimization . This compound is suitable for academic and industrial medicinal chemistry groups conducting phosphatase-targeted drug discovery.

Synthetic Chemistry: Building Block for Antibacterial Agent Development

The 1-thia-4,8-diazaspiro[4.5]decane scaffold has established precedent in antibacterial research, with related 3-one derivatives evaluated against 19 bacterial species [1]. The target compound provides the carboxylic acid oxidation state, which enables conjugation to antibacterial pharmacophores via amide bond formation. The one-pot synthetic accessibility of the scaffold facilitates gram-scale procurement for derivatization campaigns. The compound is particularly relevant for research groups developing novel antibacterial agents targeting resistant Gram-positive and Gram-negative pathogens.

Chemical Biology: Spirocyclic Probe for Conformational Restriction Studies

The spirocyclic nature of the 1-thia-4,8-diazaspiro[4.5]decane scaffold confers conformational rigidity that has been successfully exploited in the development of selective receptor modulators, including the M1 muscarinic agonist NGX-267 [1]. The 8-benzyl-3-carboxylic acid derivative serves as a versatile starting point for installing reporter groups (fluorophores, biotin, photoaffinity labels) via the free carboxylic acid, enabling target engagement studies and chemical biology applications . This compound is appropriate for chemical biology core facilities and academic groups requiring conformationally constrained probes.

Fragment-Based Drug Discovery: Spirocyclic Carboxylic Acid Fragment

With a molecular weight of 292.40 g/mol and a spirocyclic architecture, this compound meets criteria for fragment-based screening libraries [1]. The carboxylic acid functionality provides both solubility enhancement and a synthetic vector for fragment growing or linking strategies. The scaffold's demonstrated engagement with protein tyrosine phosphatases and its inclusion in patent literature covering therapeutic spiro compounds [2] validate its suitability for fragment-based approaches. Procurement of gram quantities enables biophysical screening (SPR, NMR, thermal shift) and subsequent hit validation.

Technical Documentation Hub

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